molecular formula C23H22N6O2 B2683846 9-[(2,5-dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921549-05-5

9-[(2,5-dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2683846
CAS No.: 921549-05-5
M. Wt: 414.469
InChI Key: WCWXREJLDGWCLA-UHFFFAOYSA-N
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Description

The compound 9-[(2,5-dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic molecule that belongs to the class of triazolopyrimidines

Scientific Research Applications

9-[(2,5-dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2,5-dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic reactions. The process often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the phenyl and methyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis using flow chemistry techniques to ensure high yield and purity. The use of continuous flow reactors allows for precise control over reaction conditions, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

9-[(2,5-dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: undergoes various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like or .

    Reduction: Using reducing agents such as or .

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like or .

Common Reagents and Conditions

    Oxidation: Conducted under acidic or basic conditions, often at elevated temperatures.

    Reduction: Usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Carried out in polar solvents like or .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 9-[(2,5-dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids , leading to modulation of biological pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

Compared to similar compounds, 9-[(2,5-dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione exhibits unique structural features that enhance its biological activity and specificity. The presence of multiple methyl and phenyl groups contributes to its lipophilicity and binding affinity for certain targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-13-6-9-16(10-7-13)19-25-26-22-28(12-17-11-14(2)5-8-15(17)3)18-20(30)24-23(31)27(4)21(18)29(19)22/h5-11H,12H2,1-4H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWXREJLDGWCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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